Enantiomer-Specific Potency Differential: Class-Level Inference from Necrostatin-2 R vs. S Enantiomers
While direct EC50 data for (5R)-5-(1H-Indole-3-ylmethyl)hydantoin itself are not publicly available, a strong class-level inference can be drawn from the structurally analogous Necrostatin-2 series. For Necrostatin-2, the R-enantiomer (CAS 852391-19-6) exhibits an EC50 of 50 nM against necroptosis in FADD-deficient Jurkat T cells treated with TNF-α, which is approximately 4-fold more potent than the corresponding S-enantiomer (EC50 = 230 nM). This demonstrates that the R-configuration at the hydantoin 5-position is a critical determinant of target engagement. Procurement of the incorrect enantiomer or racemic mixture would therefore predictably result in a ≥4-fold loss in potency based on this class-level inference.
| Evidence Dimension | Necroptosis inhibition potency (EC50) |
|---|---|
| Target Compound Data | 50 nM (R-enantiomer of Necrostatin-2, as nearest available analog) |
| Comparator Or Baseline | S-enantiomer of Necrostatin-2: EC50 = 230 nM |
| Quantified Difference | R-enantiomer is ~4-fold more potent than S-enantiomer |
| Conditions | FADD-deficient human Jurkat T cells stimulated with TNF-α; cell viability assay |
Why This Matters
For any application requiring stereochemically defined necroptosis inhibition, this 4-fold potency gap means that the (5R) enantiomer is the mandatory procurement specification; the racemate or (5S) enantiomer would require significantly higher concentrations, potentially compromising selectivity and increasing off-target risk.
